

Application Notes and Protocols for the Research-Scale Synthesis of Leritrelvir

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Compound of Interest

Compound Name: *Leritrelvir*

Cat. No.: *B12401723*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leritrelvir (also known as RAY1216) is a potent, orally active antiviral agent targeting the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] Developed by Guangdong Raynovent Biotech Co., Ltd., it has received conditional marketing approval in China for the treatment of mild to moderate COVID-19.[3] **Leritrelvir** is a peptidomimetic inhibitor that features an α -ketoamide warhead, which covalently binds to the catalytic cysteine (Cys145) in the Mpro active site.[1][4] This inhibition prevents the proteolytic processing of viral polyproteins, a crucial step in the viral replication cycle, thus halting the propagation of the virus. For research purposes, the synthesis of **Leritrelvir** enables further investigation into its mechanism of action, potential for treating emerging coronaviruses, and development of second-generation inhibitors.

These application notes provide an overview of the synthesis of **Leritrelvir** for research applications, its mechanism of action, and relevant quantitative data. While a detailed, step-by-step experimental protocol from the primary literature's supplementary information was not publicly accessible, the general synthetic strategy is outlined based on available information.

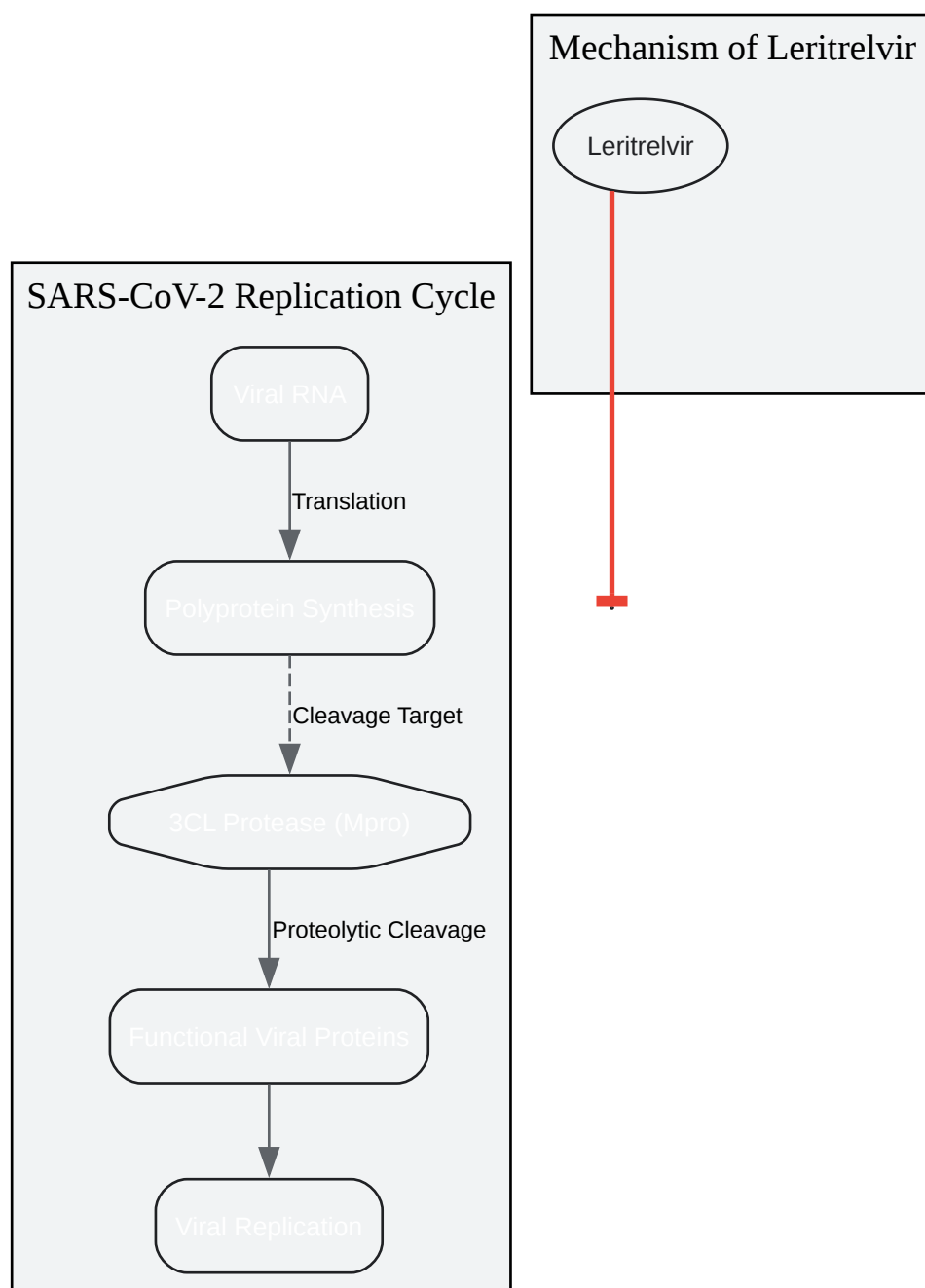
Mechanism of Action

Leritrelvir functions as a slow-tight binding inhibitor of the SARS-CoV-2 3CL protease.[2] The virus synthesizes two large polyproteins, pp1a and pp1ab, which require cleavage by viral

proteases to release functional non-structural proteins (nsps) essential for viral replication and transcription. The 3CL protease is responsible for the majority of these cleavage events.

The mechanism of inhibition involves the following steps:

- **Binding:** **Leritreivir**, mimicking the natural peptide substrate, binds to the active site of the 3CL protease.
- **Covalent Modification:** The electrophilic α -ketoamide "warhead" of **Leritreivir** is attacked by the nucleophilic thiol group of the catalytic cysteine residue (Cys145) in the protease's active site.
- **Formation of a Reversible Covalent Bond:** This reaction forms a thiohemiketal adduct, a stable, reversible covalent bond between the inhibitor and the enzyme.^[4]
- **Inhibition of Proteolytic Activity:** The formation of this adduct blocks the active site, preventing the protease from cleaving the viral polyproteins.
- **Disruption of Viral Replication:** By inhibiting polyprotein processing, **Leritreivir** effectively halts the assembly of the viral replication and transcription complex, thereby suppressing viral replication.



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Fig. 1: Mechanism of Action of **Leritrelvir** on the SARS-CoV-2 3CL Protease.

Quantitative Data

The following tables summarize key quantitative data for **Leritrelvir** (RAY1216) from preclinical studies.

Table 1: In Vitro Inhibitory Activity of **Leritrelvir**

Parameter	Value	Description
Ki	8.6 nM	Inhibition constant against SARS-CoV-2 3CL protease.[2]
Drug-Target Residence Time	104 minutes	The duration of binding to the 3CL protease.[2]

Table 2: Antiviral Activity (EC50) of **Leritrelvir** Against SARS-CoV-2 Variants[1]

SARS-CoV-2 Variant	EC50 (nM)
Wild Type	116
Alpha	80
Beta	88
Delta	69
Omicron BA.1	81
Omicron BA.5	91
Omicron XBB.1.9.1	135

Experimental Protocols

Synthesis of **Leritrelvir** (RAY1216)

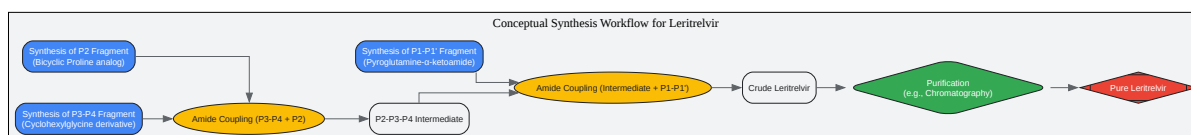
While a detailed step-by-step synthesis protocol for **Leritrelvir** is not publicly available, the chemical synthesis has been reported in the supplementary information of a publication by Chen X, et al. in Nature Microbiology (2024).[1] The synthesis is described as a multi-step process. Based on the structure of **Leritrelvir**, a convergent synthesis approach is likely employed, involving the preparation of key fragments followed by their coupling.

Key Structural Features and Likely Synthetic Intermediates:

- (2S)-2-cyclohexyl-2-[(2,2,2-trifluoroacetyl)amino]acetyl moiety: This fragment can be synthesized from L-cyclohexylglycine, followed by trifluoroacetylation.
- (3S,3aS,6aR)-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid: A bicyclic proline analog that forms the core of the P2 group.
- α -ketoamide "warhead" and P1 glutamine mimic: This part of the molecule, N-[(2S)-4-(cyclopentylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl], would likely be constructed from a pyroglutamic acid derivative and involve the formation of the α -ketoamide, a critical step for its inhibitory activity.

General Peptidomimetic Synthesis Workflow:

The synthesis of peptidomimetic inhibitors like **Leritreivir** typically involves a series of amide bond formations and the introduction of non-natural amino acid analogs. The following diagram illustrates a conceptual workflow for such a synthesis.



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Fig. 2: A conceptual convergent synthesis workflow for a peptidomimetic inhibitor like **Leritreivir**.

Materials and Reagents (Hypothetical based on structure):

- Protected amino acid precursors (e.g., Boc- or Fmoc-protected L-cyclohexylglycine, pyroglutamic acid derivatives)

- Bicyclic proline analog
- Trifluoroacetic anhydride or related trifluoroacetylating agent
- Peptide coupling reagents (e.g., HATU, HOBt, EDC)
- Bases (e.g., DIPEA, triethylamine)
- Solvents (e.g., DMF, DCM, acetonitrile)
- Reagents for α -ketoamide formation
- Cyclopentylamine
- Purification media (e.g., silica gel, reverse-phase HPLC columns)

General Procedure for Amide Coupling (Exemplary):

- Dissolve the N-protected amino acid fragment in an appropriate aprotic solvent (e.g., DMF).
- Add the peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
- Stir the mixture for a few minutes to activate the carboxylic acid.
- Add the amine-bearing fragment to the reaction mixture.
- Allow the reaction to proceed at room temperature until completion, monitoring by TLC or LC-MS.
- Perform an aqueous work-up to remove excess reagents and byproducts.
- Purify the resulting coupled product by flash column chromatography.

Characterization: The final product and intermediates should be characterized by standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , ^{19}F) to confirm the chemical structure.

- High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC) to assess purity.

In Vitro 3CL Protease Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of synthesized **Leritrelvir** against SARS-CoV-2 3CL protease using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

- Recombinant SARS-CoV-2 3CL protease
- FRET-based peptide substrate (e.g., containing a fluorophore and a quencher separated by the 3CLpro cleavage sequence)
- Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
- Synthesized **Leritrelvir**
- DMSO for compound dilution
- 384-well assay plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **Leritrelvir** in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
- In a 384-well plate, add a solution of the 3CL protease in assay buffer to each well.
- Add the diluted **Leritrelvir** or DMSO (as a control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the FRET substrate to all wells.
- Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths appropriate for the specific FRET pair).
- Calculate the initial reaction rates (slopes of the fluorescence curves).
- Determine the percentage of inhibition for each concentration of **Leritrelvir** relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.

Disclaimer

This document is intended for research and informational purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory, following all appropriate safety precautions. The provided synthetic information is a general guide based on the available literature and does not constitute a validated, step-by-step protocol. Researchers should consult the primary literature, including the supplementary information of the cited articles, for more detailed information.

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References

1. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
2. Preclinical evaluation of the SARS-CoV-2 Mpro inhibitor RAY1216 shows improved pharmacokinetics compared with nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Leritrelvir Tablets for treating COVID-19 infection approved with conditions for marketing [english.nmpa.gov.cn]
4. researchgate.net [researchgate.net]

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